molecular formula C7H5ClN2O B170136 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one CAS No. 136888-12-5

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Cat. No. B170136
M. Wt: 168.58 g/mol
InChI Key: QKOHTVGXLOSROT-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one can be represented by the canonical SMILES string C1C2=NC=C (C=C2NC1=O)Cl . The InChI code for this compound is 1S/C7H5ClN2O/c8-4-1-6-5 (9-3-4)2-7 (11)10-6/h1-3,10-11H .


Physical And Chemical Properties Analysis

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a solid substance at room temperature . It has a molecular weight of 168.58 and its molecular formula is C7H5ClN2O .

Scientific Research Applications

Efficient Synthesis of Substituted Derivatives

  • Synthesis of 4-O- and C-substituted-7-azaindoles : Utilizes 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one derivatives for nucleophilic displacement reactions to synthesize 4-substituted 7-azaindole derivatives, which are significant in medicinal chemistry (Figueroa‐Pérez et al., 2006).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

  • Preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes : This research focuses on synthesizing novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolo[3,4-b]pyridine-6-ones. These compounds have potential applications in medicinal and pharmaceutical chemistry (Quiroga et al., 2010).

Novel Scaffold for Kinase Research

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one : This study presents the synthesis of this compound and its derivatives, emphasizing their application as novel scaffolds in kinase research, an important area in drug discovery (Cheung et al., 2001).

Photocycloaddition in Organic Chemistry

  • Intramolecular [2+2]-Photocycloaddition : The study discusses the synthesis of dihydropyrrol-2-ones and dihydro-1H-pyridin-2-ones, and their use in intramolecular photocycloaddition, a process relevant in the synthesis of complex organic compounds (Albrecht et al., 2008).

Antimicrobial Activities and DNA Interaction

  • Investigation of Antimicrobial Activities : The research investigates the antimicrobial activities of derivatives of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one, their DNA interaction, and structural properties. This has implications for pharmaceutical applications, particularly in developing new antibiotics (Evecen et al., 2017).

Applications in Organic Electronics

  • Synthesis of Tetraaryl-1,4-Dihydropyrrolo[3,2-b]pyrroles : Focuses on the synthesis of these compounds for use in organic electronic devices. The study also explores their optoelectronic properties, indicating their potential in the field of materials science (Martins et al., 2018).

Safety And Hazards

The safety information for 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHTVGXLOSROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440656
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

CAS RN

136888-12-5
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-bis(ethoxycarbonyl)methyl-5-chloropyridine and 6N HCl (325 mL) was heated at reflux for 4 hours. After removing the aqueous acid in vacuo, the residue was taken up in water and filtered to remove a small amount of black insoluble material. On adjustment of the filtrate to pH 6.5 with solid NaHCO3, 6-chloro-4-azaoxindole precipitated as a tan solid (2.6 g) which was collected by filtration. The filtrate was extracted with ethyl acetate and the combined extracts were dried (MgSO4) and concentrated to yield an additional quantity of 6-chloro-4-azaoxindole (3.6 g). The total yield was thus 6.2 g (71% overall from 2,5-dichloro-3-nitropyridine).
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-chloropyridine
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0 (± 1) mol
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Quantity
325 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a dry flask fitted with a nitrogen inlet and mechanical stirrer was placed sodium hydride as a 60° suspension in oil (4.0 g, 0.10 mol). Most of the oil was removed by washing twice with hexanes. The remaining solid sodium hydride was then suspended in dry 1,2-dimethoxyethane (DME) (125 mL). To the resulting slurry was added dropwise, with stirring, a solution of diethyl malonate (15.7 mL, 0.10 mol) in DME (50 mL). The mixture was stirred at room temperature for 1 hour after which a solution of 2,5-dichloro-3-nitropyridine (10 g, 51.8 mmol) in DME (75 mL) was added. Stirring at room temperature was continued overnight and the reaction mixture was diluted with water. Following acidification to pH 2 with 1N HCl solution, the mixture was extracted with ether. The ether phase was washed with brine, dried over MgSO4 and concentrated in vacuo to leave a red oil. This was subjected to flash chromatography on silica gel using 9:1 hexane/ethyl acetate as eluant. All fractions containing the desired product were combined and concentrated to yield 2-bis(ethoxycarbonyl)methyl-5-chloro-3-nitropyridine as an oil (13.6 g, 82%).
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15.7 mL
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reactant
Reaction Step Three
Quantity
10 g
Type
reactant
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Quantity
75 mL
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0 (± 1) mol
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reactant
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Quantity
50 mL
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0 (± 1) mol
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Name
hexane ethyl acetate
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Reaction Step Eight

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